4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
Description
This compound is a bicyclic furanodioxole derivative featuring a fused furo[3,4-d][1,3]dioxole core with methoxy, dimethyl, and carboxylic acid substituents. Its stereochemistry (3a,4,6,6a-tetrahydro) and functional groups make it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFKDZSYIKUCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid typically involves the protection of the hydroxyl groups of ribose followed by selective methylation and oxidation . One common synthetic route starts with methyl-2,3-O-isopropylidene-beta-D-ribofuranoside, which undergoes oxidation to form the desired product . The reaction conditions often include the use of methanol as a solvent and specific catalysts to facilitate the transformation .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow processes to increase yield and reduce production time .
Chemical Reactions Analysis
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for enzymes involved in ribose metabolism, leading to the formation of various metabolites . These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is shared with several derivatives, differing primarily in substituents and stereochemistry:
Key Observations :
- Polarity and Reactivity : The carboxylic acid group in the target compound enhances hydrophilicity and reactivity in nucleophilic acyl substitution, contrasting with ester or alcohol derivatives .
- Synthetic Utility : Ethynyl-substituted derivatives (e.g., ) are valuable in click chemistry and cross-coupling reactions.
Biological Activity
4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid is a complex organic compound with a unique bicyclic structure that incorporates both furan and dioxole moieties. This compound is noted for its diverse biological activities, which are primarily attributed to its specific functional groups, including a methoxy group and a carboxylic acid. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C9H14O6
- Molecular Weight : 218.2 g/mol
- IUPAC Name : this compound
- CAS Number : 58763-00-1
1. Antioxidant Activity
Preliminary studies indicate that this compound may exhibit significant antioxidant properties. Antioxidants are critical in neutralizing free radicals that contribute to oxidative stress and various diseases.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | TBD |
2. Enzyme Inhibition
Research has suggested that the compound may inhibit specific enzymes linked to metabolic disorders. For instance:
- α-glucosidase Inhibition : Similar compounds have demonstrated inhibitory effects on α-glucosidase enzymes, which are crucial in carbohydrate metabolism.
3. Anti-inflammatory Properties
The presence of the carboxylic acid functional group suggests potential anti-inflammatory activity. Compounds with similar structures have been documented to reduce inflammation markers in various models.
4. Neuroactive Properties
The methoxy group is known to enhance the neuroactivity of compounds. Studies on structurally related compounds have shown they can modulate neurotransmitter systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Free Radical Scavenging : The antioxidant properties may stem from the ability to donate electrons to free radicals.
- Enzyme Interaction : The compound likely interacts with active sites of enzymes due to its structural features.
Case Studies and Research Findings
Several studies have investigated the biological properties of compounds with similar structures:
-
Study on Antioxidant Activity :
- A comparative analysis was performed on various methoxy-substituted compounds showing that those with more electronegative substituents exhibited higher antioxidant activities.
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Enzyme Inhibition Studies :
- Research focusing on α-glucosidase inhibitors revealed that modifications in the methoxy and carboxylic acid groups significantly affected inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
